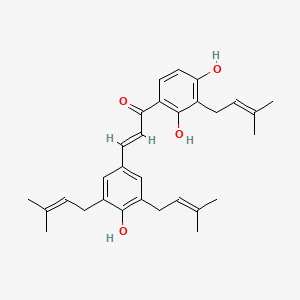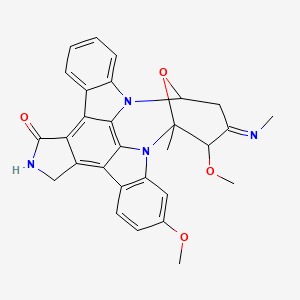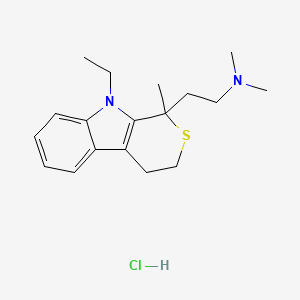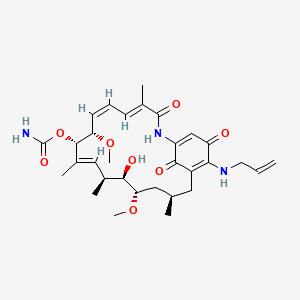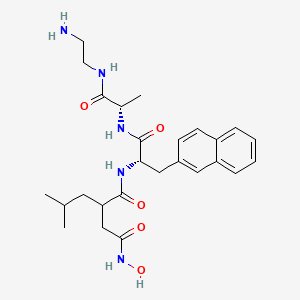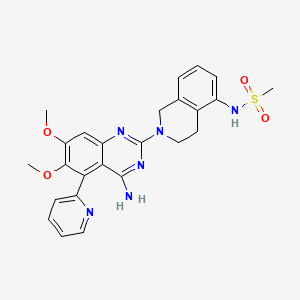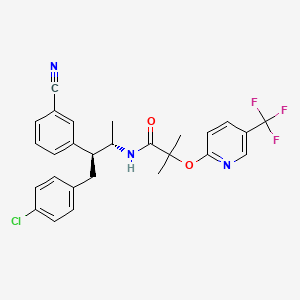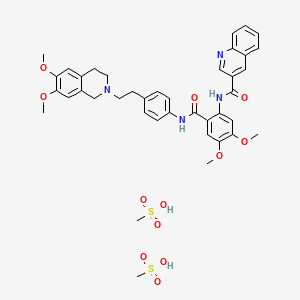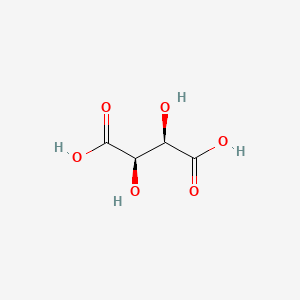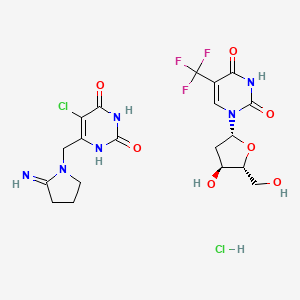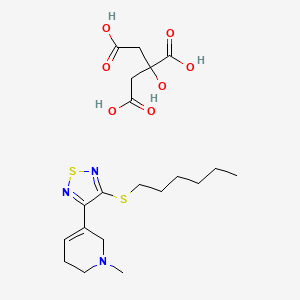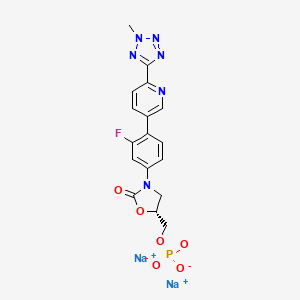
Fosfato de tedizolid, sal disódica
Descripción general
Descripción
Tedizolid phosphate disodium salt is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. Tedizolid phosphate disodium salt is effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .
Aplicaciones Científicas De Investigación
Tedizolid phosphate disodium salt has a wide range of scientific research applications. It is used in the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive pathogens . It is also being investigated for the treatment of nosocomial pneumonia . Additionally, tedizolid phosphate nanocrystals have been developed for topical ocular applications to improve solubilization and drug release . The compound is also used in the development of delayed-release drug delivery systems .
Mecanismo De Acción
Target of Action
Tedizolid phosphate disodium salt, also known as TR-701, is an antibiotic belonging to the oxazolidinone class . Its primary targets are Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae . These bacteria represent a significant public health threat due to their resistance to many commonly used antibiotics .
Mode of Action
Tedizolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process . As a result, tedizolid effectively halts the growth and proliferation of the targeted bacteria .
Biochemical Pathways
The inhibition of protein synthesis by tedizolid affects various biochemical pathways within the bacteria. Since proteins serve as enzymes, structural components, and regulators of cellular functions, their synthesis is crucial for bacterial survival and proliferation. By inhibiting protein synthesis, tedizolid disrupts these pathways, leading to the bacteriostatic effect .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety, in the body . The majority of tedizolid is converted to an inactive sulphate conjugate in the liver prior to excretion, a process that is unlikely to involve the action of cytochrome P450-family enzymes . With its half-life of approximately 12 hours, tedizolid is dosed once daily . It demonstrates a high oral bioavailability of approximately 90%
Result of Action
The result of tedizolid’s action is the effective treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens . Tedizolid is generally more effective and more tolerable than linezolid, another member of the oxazolidinone class . Importantly, tedizolid demonstrates activity against linezolid-resistant bacterial strains harboring the horizontally transmissible cfr gene, in the absence of certain ribosomal mutations conferring reduced oxazolidinone susceptibility .
Action Environment
The action of tedizolid can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect . Furthermore, the prodrug is inactive prior to metabolism, and its activation may vary from person to person depending on individual metabolic characteristics .
Análisis Bioquímico
Biochemical Properties
Tedizolid phosphate disodium salt inhibits bacterial protein synthesis . It interacts with the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .
Cellular Effects
Tedizolid phosphate disodium salt has potent activity against multidrug-resistant Gram-positive pathogens . It is four- to eightfold more potent in vivo than linezolid against all species of staphylococci, enterococci, and streptococci, including drug-resistant phenotypes such as MRSA and vancomycin-resistant enterococci (VRE) and linezolid-resistant phenotypes .
Molecular Mechanism
The mechanism of action of Tedizolid phosphate disodium salt is similar to other oxazolidinones . It inhibits bacterial protein synthesis by binding to 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome . This binding interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Temporal Effects in Laboratory Settings
Tedizolid phosphate disodium salt has shown stability during the study period up to 1 week
Dosage Effects in Animal Models
In non-neutropenic animals, a dose-response enhancement was observed with Tedizolid phosphate disodium salt and lower exposures were required compared to neutropenic cohorts
Metabolic Pathways
Tedizolid phosphate disodium salt is converted to the active form tedizolid by phosphatases in vivo . It is primarily excreted by the liver as an inactive, non-circulating sulphate conjugate .
Transport and Distribution
Tedizolid phosphate disodium salt demonstrates linear pharmacokinetics, has a high oral bioavailability of approximately 90%, and is primarily excreted by the liver as an inactive, non-circulating sulphate conjugate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tedizolid phosphate involves several steps. One method includes treating benzyl (4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl) carbamate with glycidyl ester in the presence of a strong base or an organolithium salt . Another method involves the reaction of 2-(2-methyltetrazol-5-yl)pyridine-5-boric acid ester with R-3-(bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of tedizolid phosphate disodium salt may involve the isolation of the disodium salt using methods such as solvent removal, cooling, and concentration of the reaction mass . The crude product can be purified by adding potassium dihydrogen citrate solution, followed by filtration and pH adjustment with hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions: Tedizolid phosphate disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of tedizolid phosphate disodium salt include strong bases, organolithium salts, palladium catalysts, and solvents like ethyl acetate and dioxane .
Major Products Formed: The major product formed from the hydrolysis of tedizolid phosphate disodium salt is tedizolid, the active form of the compound .
Comparación Con Compuestos Similares
Tedizolid phosphate disodium salt is compared with other oxazolidinones such as linezolid. Tedizolid has shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid . Tedizolid is four- to eightfold more potent in vivo than linezolid against species of staphylococci, enterococci, and streptococci . Other similar compounds include delafloxacin and dalbavancin, which are also used to treat Gram-positive infections .
Propiedades
IUPAC Name |
disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIJRGWLKLRQAH-CURYUGHLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN6Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234976 | |
| Record name | Tedizolid phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856867-39-5 | |
| Record name | Tedizolid phosphate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedizolid phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOREZOLID PHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


